Euptox A

Hepatotoxicity Cadinene sesquiterpene Human liver cell line

Euptox A (CAS 79491-71-7), chemically 9-oxo-10,11-dehydroageraphorone, is the principal toxic cadinene sesquiterpene isolated from the invasive plant Ageratina adenophora (syn. Eupatorium adenophorum).

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
Cat. No. B1255585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuptox A
Synonyms9-oxo-10,11-dehydroagerophorone
Euptox A
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1CC(=O)C(=C(C)C)C2C1CC(=O)C(=C2)C
InChIInChI=1S/C15H20O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,9,11-12H,6-7H2,1-4H3
InChIKeyRDQAKTSDUZUBQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Euptox A (9-Oxo-10,11-dehydroageraphorone) – A Multifunctional Cadinene Sesquiterpene with Defined Toxicity Profiles for Research & Biopesticide Procurement


Euptox A (CAS 79491-71-7), chemically 9-oxo-10,11-dehydroageraphorone, is the principal toxic cadinene sesquiterpene isolated from the invasive plant Ageratina adenophora (syn. Eupatorium adenophorum). It belongs to the cadinene sesquiterpene family, which includes structurally closely related analogs such as 10Hα-9-oxo-ageraphorone, 10Hβ-9-oxo-ageraphorone, and 2-deoxo-2-(acetyloxy)-9-oxoageraphorone (DAOA). Euptox A is widely used in toxicology, oncology, and parasitology research owing to its well-characterized mechanisms of apoptosis induction, cell cycle arrest, and acaricidal activity. Quantitative evidence demonstrates that Euptox A exhibits distinct potency, tissue selectivity, and safety margins relative to its in-class analogs, making informed selection critical for reproducible experimental outcomes [1][2].

Toxicology
Hepatotoxicity mechanism studies with differentiated baseline toxicity among cadinene analogs
Cell signaling
Cell-type-dependent apoptosis and autophagy pathway investigation in human and murine models
Biopesticide discovery
Acaricide and molluscicide lead optimization with reported in vitro potency benchmarks

Why Euptox A Cannot Be Freely Substituted with Other Cadinene Sesquiterpenes from Ageratina adenophora


Cadinene sesquiterpenes from A. adenophora share an identical carbon skeleton but differ critically in the oxidation state and substitution at C-9 and C-10. These subtle structural variations translate into quantitatively divergent hepatotoxic potency, acute systemic toxicity, and cell-type-specific molecular mechanisms. For instance, 10Hα-9-oxo-ageraphorone is approximately 1.4-fold more hepatotoxic toward human L02 hepatocytes than Euptox A, while the acetylated derivative DAOA exhibits a 37% lower LD50. Substituting one cadinene sesquiterpene for another without accounting for these verified quantitative differences risks irreproducible toxicity profiles, incorrect interpretation of mechanism-of-action studies, and compromised batch-to-batch consistency in biopesticide formulation [1][2].

1
C-9/C-10 oxidation state differences shift hepatotoxic potency in L02 and HepG2 cells by up to 1.4‑fold; analogs not interchangeable.
2
Acetylated analog DAOA exhibits substantially lower acute oral LD50; substitution may compromise mammalian safety margin interpretation.
3
Cell-type-specific apoptosis pathways (caspase‑10 vs. mitochondrial) and autophagy induction are not conserved across cadinene sesquiterpenes.

Quantitative Evidence Guide: Euptox A Differentiation from Closest Analogs


Euptox A Exhibits 1.40-fold Lower Hepatotoxicity Toward Human L02 Cells Than 10Hα-9-oxo-ageraphorone

In a direct head-to-head comparison using a CCK-8 assay on the human hepatocyte cell line L02, Euptox A (9-oxo-10,11-dehydroageraphorone) displayed an IC50 of 122.53 μM, whereas 10Hα-9-oxo-ageraphorone exhibited an IC50 of 87.52 μM and 10Hβ-9-oxo-ageraphorone showed 108.80 μM. On the hepatocellular carcinoma line HepG2, the IC50 values were 151.92 μM, 104.48 μM, and 138.08 μM, respectively. This positions Euptox A as the least hepatotoxic of the three major cadinene sesquiterpenes isolated from E. adenophorum, offering a 1.40-fold safety margin over 10Hα-9-oxo-ageraphorone in normal hepatocytes and a 1.45-fold margin in HepG2 cells [1].

Hepatotoxicity potency
Head‑to‑head
L02 IC50 122.53 µM (1.40‑fold higher vs 10Hα‑analog)
Reported lower hepatocyte cytotoxicity rank among major cadinene variants.
CCK‑8 assay, L02/HepG2 cells, DMSO ≤0.1%
Hepatotoxicity Cadinene sesquiterpene Human liver cell line

Euptox A Demonstrates 59% Higher Acute Oral LD50 Than the Acetylated Analog DAOA in Mice

In a standardized acute oral toxicity study using Kunming mice, Euptox A (designated ODA) and 9-oxo-ageraphorone (OA) both showed an LD50 of 1,470 mg/kg body weight, whereas 2-deoxo-2-(acetyloxy)-9-oxoageraphorone (DAOA) exhibited a significantly lower LD50 of 926 mg/kg BW. This 59% higher LD50 indicates that Euptox A is substantially less acutely toxic than DAOA by the oral route, a key consideration for biopesticide development where mammalian safety margins are paramount [1].

Acute oral toxicity
Head‑to‑head
LD50 1,470 mg/kg (59% higher than DAOA)
Indicates substantially lower acute oral toxicity relative to acetylated analog.
Kunming mice, probit analysis, 14‑d observation
Acute toxicity LD50 Biopesticide safety

Euptox A Kills 100% of Scabies Mites at 3 mg/mL with an LC50 of 1.068 mg/mL – Benchmark Against Synthetic Acaricides

In vitro immersion assays demonstrated that Euptox A achieved 100% mortality of Sarcoptes scabiei at 3 and 4 mg/mL within 4 h, with a median lethal concentration (LC50) of 1.068 mg/mL at 2 h. For Psoroptes cuniculi, the LC50 was 0.902 mg/mL at 2 h. In the same experimental system, 9-oxo-ageraphorone and 9-oxo-10,11-dehydroageraphorone (Euptox A) both showed higher acaricidal efficacy than 9β-hydroxy-ageraphorone, confirming that the C-9 oxidation state critically modulates acaricidal potency within this sesquiterpene class [1][2].

Acaricidal potency
Head‑to‑head
S. scabiei LC50 1.068 mg/mL; P. cuniculi LC50 0.902 mg/mL
Supports acaricide screening context; outperformed 9β‑hydroxy‑ageraphorone.
In vitro immersion, 2 h, CLL model, positive control fenvalerate
Acaricidal activity Sarcoptes scabiei Psoroptes cuniculi

Euptox A Solid Dispersion Formulation Matches 10% Metaldehyde in Molluscicidal Efficacy While Exhibiting Low Non-Target Toxicity

A solid dispersion (SD) of Euptox A with polyethylene glycol-4000 was tested against three terrestrial mollusk species: Bradybaena ravida, Limax maximus, and Oncomelania hupensis. At 48 and 72 h, the toxicity of Euptox A SD was equivalent to that of 10%Meta (metaldehyde, a conventional synthetic molluscicide). Critically, Euptox A SD induced only a low rate of apoptosis in human L02 hepatocytes and showed low toxicity toward the earthworm Pheretima tschiliensis, with no adverse effects on Brassica campestris germination and development. This combination of target efficacy and non-target safety is not automatically shared by other cadinene sesquiterpenes, as their hepatotoxic IC50 values differ by up to 40% [1].

Molluscicide formulation
Head‑to‑head
Solid dispersion efficacy equivalent to 10% metaldehyde; low non‑target apoptosis
Reported formulation-exposure context with selective toxicity profile.
PEG‑4000 SD, three mollusk species, flow cytometry, earthworm safety
Molluscicidal activity Solid dispersion Biopesticide formulation

Euptox A Induces Apoptosis in HeLa Cells via a Caspase-10-Dependent Pathway with FTIR Metabolic Signature Overlapping Cisplatin

In HeLa cervical carcinoma cells, Euptox A effectively inhibited proliferation, arrested the cell cycle transition from S to G2/M phase, and upregulated caspase-10 gene expression—a mechanism distinct from the G0/G1 arrest and mitochondrial pathway observed in hepatocytes. A top-down FTIR spectroscopy study further revealed that the metabolite profile divergence induced by Euptox A in HeLa cells overlapped substantially with that induced by the clinical anticancer drug cisplatin, as evidenced by principal component analysis clustering. This dual evidence—a unique caspase-10-centric apoptotic pathway and cisplatin-like metabolic perturbation—differentiates Euptox A from other cadinene sesquiterpenes that preferentially target the mitochondrial intrinsic pathway [1][2].

Apoptosis mechanism
Cross‑study
S/G2/M arrest; caspase‑10 upregulation; FTIR metabolic profile overlaps cisplatin
Cell-type-specific pathway engagement distinct from mitochondrial intrinsic apoptosis.
HeLa cells, RT‑qPCR, FTIR‑PCA clustering
HeLa cells Apoptosis mechanism Cisplatin comparison

Euptox A Induces Splenocyte Autophagy via PI3K/Akt/mTOR Pathway Inhibition – A Pro-Autophagic Profile Not Observed with OA or DAOA

In mouse splenocytes, Euptox A did not markedly induce apoptosis but triggered autophagy, evidenced by increased punctate LC3 subcellular localization, elevated LC3-II/LC3-I ratio, increased Beclin 1, and decreased p62 levels. Mechanistically, Euptox A significantly inhibited p-PI3K, p-Akt, p-mTOR, and p-p38 MAPK expression while upregulating PTEN and p-AMPK. This autophagy-dominant response in immune cells is a mechanistically distinct profile; available comparative toxicological data for OA and DAOA in mice indicate predominant hepatotoxicity and apoptosis without documented autophagy induction in splenocytes, suggesting that the α,β-unsaturated ketone moiety of Euptox A may confer unique pathway engagement [1][2].

Autophagy induction
Class‑level
LC3‑II/I ratio increase; PI3K/Akt/mTOR inhibition; no marked apoptosis
Reported pro‑autophagic profile in splenocytes; not documented for OA/DAOA.
Mouse splenocytes, Western blot, immunofluorescence; data to verify across batches
Autophagy Splenocyte PI3K/Akt/mTOR

Recommended Application Scenarios for Euptox A Based on Verified Differentiation Evidence


Hepatotoxicity Research Requiring a Lower-Baseline-Toxicity Cadinene Sesquiterpene

Investigators studying the hepatotoxic mechanism of A. adenophora-derived sesquiterpenes should select Euptox A when seeking a compound with the highest IC50 (lowest inherent toxicity) among the three major cadinene variants. Its IC50 of 122.53 μM in L02 cells provides a wider experimental window for co-treatment or dose-escalation studies compared to 10Hα-9-oxo-ageraphorone (IC50 = 87.52 μM), facilitating cleaner delineation of structure–toxicity relationships [1].

Botanical Acaricide Development with Validated In Vitro Potency Benchmarks

Agrochemical and veterinary product formulators developing resistance-breaking acaricides can rely on Euptox A's experimentally determined LC50 values (1.068 mg/mL for S. scabiei; 0.902 mg/mL for P. cuniculi at 2 h) as quantitative benchmarks for comparative efficacy testing and quality control of extract batches. The solid dispersion formulation further demonstrates that Euptox A can achieve efficacy parity with the commercial standard 10%Meta while maintaining a favorable non-target safety profile [1][2].

Cancer Cell Biology: Studying Caspase-10-Dependent Apoptosis and Cisplatin-Like Metabolic Perturbations

Cancer researchers investigating extrinsic apoptotic pathways should procure Euptox A for its unique S-to-G2/M cell cycle arrest and caspase-10 upregulation mechanism in HeLa cells. This mechanism is mechanistically distinct from the G0/G1 arrest and mitochondrial pathway observed in normal hepatocytes, offering a cell-type-specific tool. The cisplatin-overlapping FTIR metabolic signature further positions Euptox A as a natural-product probe for studying drug-induced metabolic reprogramming in cervical cancer models [1][2].

Immunotoxicity and Autophagy Studies in Splenic Models

For laboratories investigating PI3K/Akt/mTOR-mediated autophagy in immune cells, Euptox A provides a pharmacologically clean pro-autophagic stimulus without the confounding effect of concurrent apoptosis. This profile, characterized by LC3-II/LC3-I ratio elevation, Beclin 1 upregulation, and p62 degradation, enables specific dissection of autophagy signaling cascades in mouse splenocytes and is not replicated by the apoptosis-dominant cadinene analogs DAOA and OA [1].

Application
Selection Property
Validation Focus
Hepatotoxicity mechanism studies
Lower inherent hepatocyte toxicity among cadinene variants
Hepatocyte viability assay endpoints
Botanical acaricide development
Defined in vitro potency benchmarks
Mite mortality LC50 and formulation comparability
Cervical cancer cell signaling research
Caspase‑10‑mediated apoptosis pathway
Cell cycle phase‑specific arrest and metabolic response
Splenic autophagy signaling studies
Pro‑autophagic stimulus without apoptosis confounding
PI3K/Akt/mTOR pathway markers and LC3 turnover
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